molecular formula C13H19FN2O B14789315 2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide

2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide

Katalognummer: B14789315
Molekulargewicht: 238.30 g/mol
InChI-Schlüssel: XJCITLWRUOYODL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide is an organic compound that features an amide functional group, an amino group, and a fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide typically involves the reaction of 3-fluorobenzylamine with isobutyryl chloride under basic conditions to form the desired amide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of the compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-amino-N-[(3-chlorophenyl)methyl]-N-propan-2-ylpropanamide
  • 2-amino-N-[(3-bromophenyl)methyl]-N-propan-2-ylpropanamide
  • 2-amino-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide

Uniqueness

2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Eigenschaften

Molekularformel

C13H19FN2O

Molekulargewicht

238.30 g/mol

IUPAC-Name

2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C13H19FN2O/c1-9(2)16(13(17)10(3)15)8-11-5-4-6-12(14)7-11/h4-7,9-10H,8,15H2,1-3H3

InChI-Schlüssel

XJCITLWRUOYODL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(CC1=CC(=CC=C1)F)C(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.